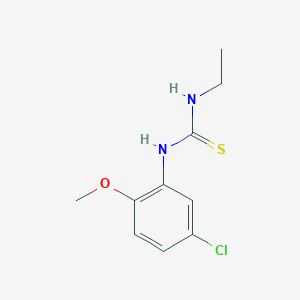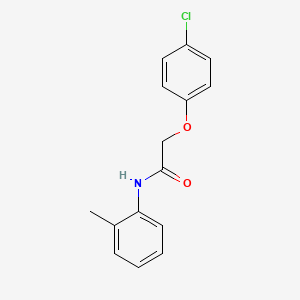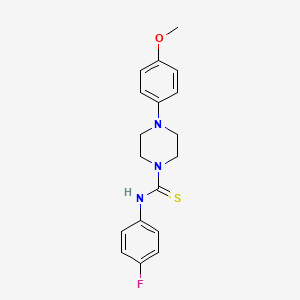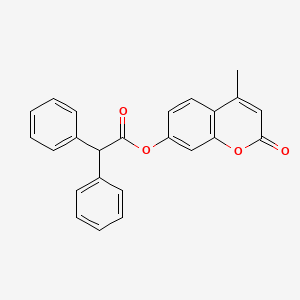![molecular formula C18H21N3O2 B5783766 1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5783766.png)
1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, commonly known as MPAPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAPP belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
MPAPP has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, MPAPP has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, MPAPP has been investigated for its anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and depression. In oncology, MPAPP has been studied for its anti-tumor properties and may be useful in the treatment of various types of cancer.
Mécanisme D'action
The exact mechanism of action of MPAPP is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonin and dopamine systems. MPAPP has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. MPAPP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects
MPAPP has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress, and the inhibition of tumor growth. MPAPP has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. MPAPP has also been shown to reduce oxidative stress in the brain, which may contribute to its neuroprotective effects. In addition, MPAPP has been shown to inhibit tumor growth in various types of cancer cells, which may be due to its anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
MPAPP has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, MPAPP also has some limitations, including its limited solubility in water and its potential for off-target effects. Researchers need to carefully consider these limitations when designing experiments involving MPAPP.
Orientations Futures
There are several future directions for research on MPAPP, including further investigation of its mechanism of action, optimization of its pharmacological properties, and clinical trials for its potential therapeutic applications. In addition, MPAPP could be further studied for its potential applications in drug delivery and as a tool for studying the central nervous system. Overall, MPAPP has significant potential for further scientific research and may eventually lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of MPAPP involves the reaction of 1-(2-methylphenoxy)acetyl chloride with 4-(2-pyridinyl)piperazine in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform and is usually carried out at room temperature. The resulting product is then purified using column chromatography or recrystallization. The synthesis of MPAPP is a relatively straightforward process and can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-15-6-2-3-7-16(15)23-14-18(22)21-12-10-20(11-13-21)17-8-4-5-9-19-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMPUWKBMVVVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-allyl-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B5783689.png)



![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5783718.png)
![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)
![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)


![1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine](/img/structure/B5783754.png)

![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5783777.png)